molecular formula C18H19FN2O3S2 B4591355 N-(3-fluorophenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

N-(3-fluorophenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

Cat. No.: B4591355
M. Wt: 394.5 g/mol
InChI Key: ZLSBMORSJMTGAM-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19FN2O3S2 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.08211298 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biochemical Evaluation

Studies on benzenesulfonamides, such as the synthesis and biochemical evaluation of certain derivatives as inhibitors, reveal their potential in medicinal chemistry. For example, sulfonamides have been identified as high-affinity inhibitors of enzymes like kynurenine 3-hydroxylase. These inhibitors have shown promise in experimental models by altering biochemical pathways involved in neurological disorders (S. Röver et al., 1997).

Anticancer and Antiviral Activities

Certain benzenesulfonamide derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent properties. This highlights the compound's versatility in drug discovery and its potential application in developing treatments for various diseases (Ş. Küçükgüzel et al., 2013).

Environmental and Biological Sciences

In environmental and biological sciences, specific benzenesulfonamide derivatives have been used as reaction-based fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols. This demonstrates the compound's application in developing sensitive and selective detection techniques for toxic substances and biologically active compounds (Z. Wang et al., 2012).

COX-2 Inhibition for Pain and Inflammation Management

The development of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective COX-2 inhibitors demonstrates the chemical's role in managing pain and inflammation, showcasing its therapeutic potential in conditions like rheumatoid arthritis and osteoarthritis (Hiromasa Hashimoto et al., 2002).

Fluorination Reagents

The synthesis and application of N-fluoro-benzenesulfonamide derivatives as electrophilic fluorinating reagents illustrate their importance in organic synthesis, particularly in enhancing the enantioselectivity of fluorination reactions (H. Yasui et al., 2011).

Properties

IUPAC Name

N-(3-fluorophenyl)-4-methylsulfanyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S2/c1-25-17-8-7-15(12-16(17)18(22)21-9-2-3-10-21)26(23,24)20-14-6-4-5-13(19)11-14/h4-8,11-12,20H,2-3,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSBMORSJMTGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)F)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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